molecular formula C22H26N2O2 B12459715 4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide

Cat. No.: B12459715
M. Wt: 350.5 g/mol
InChI Key: OFYKBCLDBBYPON-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide is a chemical compound that belongs to the class of amides It features a unique structure with an azepane ring, a diphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide typically involves the reaction of azepane with diphenylbutanamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-yl)benzaldehyde
  • 1-(azepan-1-yl)dodecan-1-one
  • 4-(azepan-1-yl)aniline dihydrochloride

Uniqueness

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide is unique due to its combination of an azepane ring and a diphenylbutanamide structure. This unique arrangement imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-(azepan-1-yl)-4-oxo-N,N-diphenylbutanamide

InChI

InChI=1S/C22H26N2O2/c25-21(23-17-9-1-2-10-18-23)15-16-22(26)24(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2

InChI Key

OFYKBCLDBBYPON-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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